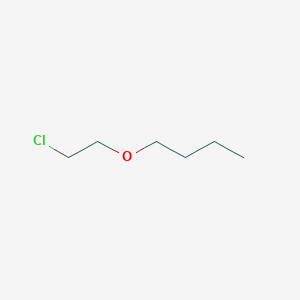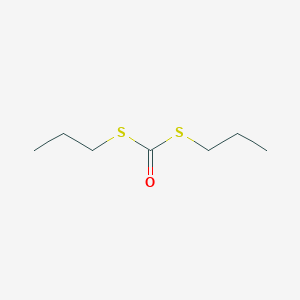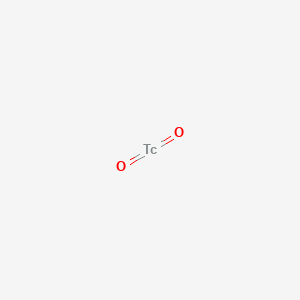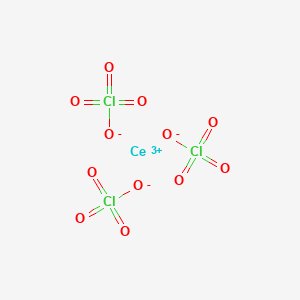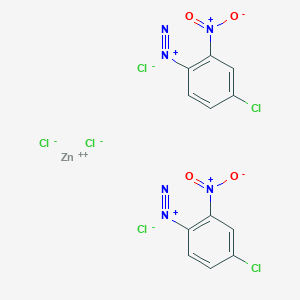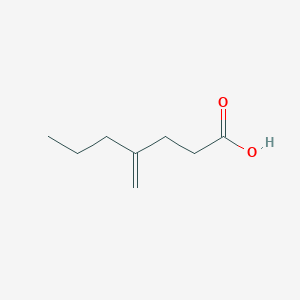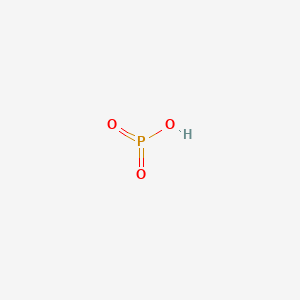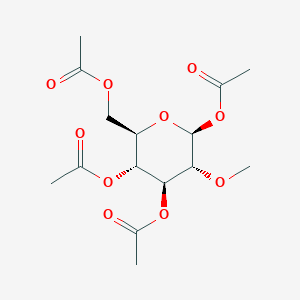
2-O-Methyl-beta-D-glucopyranose tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-Methyl-beta-D-glucopyranose tetraacetate is a carbohydrate molecule that has been widely studied for its potential applications in various scientific fields. It is a derivative of glucose and is often used as a building block for the synthesis of more complex carbohydrates. In
科学的研究の応用
2-O-Methyl-beta-D-glucopyranose tetraacetate has been used in various scientific research applications. It has been used as a precursor for the synthesis of more complex carbohydrates such as glycosides, glycoproteins, and glycolipids. It has also been used as a substrate for the study of enzymes involved in carbohydrate metabolism.
作用機序
The mechanism of action of 2-O-Methyl-beta-D-glucopyranose tetraacetate is not fully understood. However, it is known to interact with enzymes involved in carbohydrate metabolism. It has been shown to inhibit the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine. This inhibition results in a decrease in the absorption of glucose from the diet.
生化学的および生理学的効果
2-O-Methyl-beta-D-glucopyranose tetraacetate has been shown to have several biochemical and physiological effects. It has been shown to lower blood glucose levels in animal studies. It has also been shown to improve insulin sensitivity in diabetic rats. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 2-O-Methyl-beta-D-glucopyranose tetraacetate in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-O-Methyl-beta-D-glucopyranose tetraacetate. One direction is the study of its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Another direction is the study of its potential as an antioxidant and anti-inflammatory agent. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 2-O-Methyl-beta-D-glucopyranose tetraacetate is a carbohydrate molecule that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential therapeutic applications and to optimize its synthesis method for large-scale production.
合成法
The synthesis of 2-O-Methyl-beta-D-glucopyranose tetraacetate involves the acetylation of 2-O-methyl-D-glucose using acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is purified using column chromatography to obtain pure 2-O-Methyl-beta-D-glucopyranose tetraacetate. This method has been widely used for the synthesis of 2-O-Methyl-beta-D-glucopyranose tetraacetate in the laboratory.
特性
CAS番号 |
14199-54-3 |
|---|---|
製品名 |
2-O-Methyl-beta-D-glucopyranose tetraacetate |
分子式 |
C15H22O10 |
分子量 |
362.33 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(20-5)15(25-11)24-10(4)19/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15-/m1/s1 |
InChIキー |
BVCQQVDJOODWJR-UXXRCYHCSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
同義語 |
2-O-Methyl-β-D-glucopyranose tetraacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



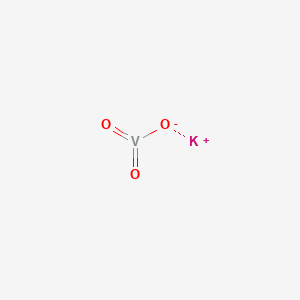
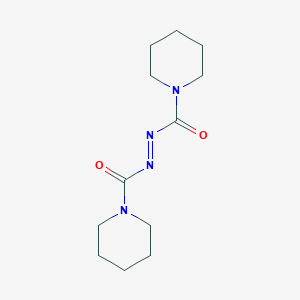
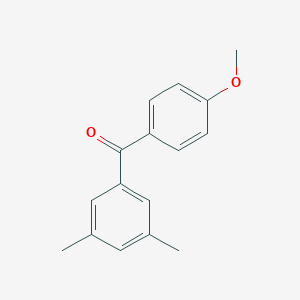
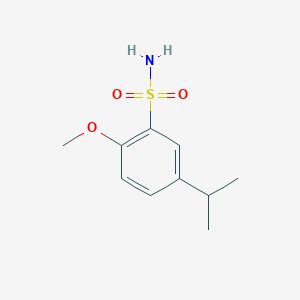
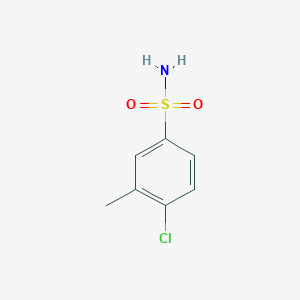
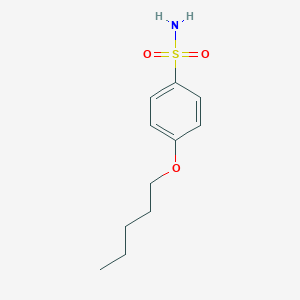
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
